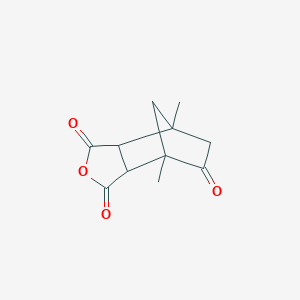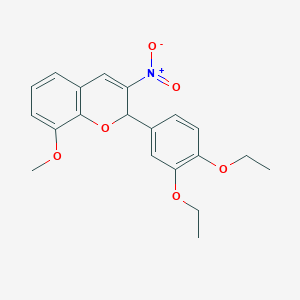
4,7-dimethyltetrahydro-4,7-methano-2-benzofuran-1,3,5(4H)-trione
Overview
Description
1,7-Dimethyl-4-oxatricyclo[5.2.1.0~2,6~]decane-3,5,8-trione is a complex organic compound with the molecular formula C11H12O4. It is characterized by its unique tricyclic structure, which includes an oxatricyclo framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyltetrahydro-4,7-methano-2-benzofuran-1,3,5(4H)-trione typically involves the cycloaddition reaction between p-benzoquinone and monomerized cyclopentadiene. This reaction yields an intermediate product, which is then subjected to further chemical transformations to obtain the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethyl-4-oxatricyclo[5.2.1.0~2,6~]decane-3,5,8-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
1,7-Dimethyl-4-oxatricyclo[5.2.1.0~2,6~]decane-3,5,8-trione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including cytotoxic and neuroprotective effects.
Medicine: Studied for its potential therapeutic applications, particularly in neuroprotection.
Industry: Utilized in the development of new materials and polymers .
Mechanism of Action
The mechanism of action of 4,7-dimethyltetrahydro-4,7-methano-2-benzofuran-1,3,5(4H)-trione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to block calcium influx via the NMDA receptor and voltage-gated calcium channels (VGCC), which contributes to its neuroprotective activities . The compound’s unique structure allows it to interact with these targets effectively, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4,7-dimethyltetrahydro-4,7-methano-2-benzofuran-1,3,5(4H)-trione include:
- 4,7-Methanoisobenzofuran-1,3,5(4H)-trione
- Exo-5-norbornene-2,3-dicarboxyanhydride
- 8-Oxabicyclo[3.2.1]octane
Uniqueness
What sets this compound apart is its unique tricyclic structure, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
1,7-dimethyl-4-oxatricyclo[5.2.1.02,6]decane-3,5,8-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-10-3-5(12)11(2,4-10)7-6(10)8(13)15-9(7)14/h6-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFBIROGGHJNSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C(C1)(C3C2C(=O)OC3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(ADAMANTAN-1-YL)-1-BENZYL-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE](/img/structure/B4293814.png)
![(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-IODOPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B4293819.png)
![(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B4293824.png)
![(2E)-3-BENZYL-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B4293831.png)
![(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B4293835.png)
![(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B4293842.png)
![(2E)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B4293863.png)
![(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B4293867.png)
![(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(2-METHOXYPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B4293873.png)
![(2E)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B4293879.png)
![ETHYL 4-{[(2Z)-6-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE](/img/structure/B4293883.png)
![(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(4-CHLOROPHENYL)METHYL]-2-[(3,4-DICHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B4293903.png)
![(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-HEPTYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B4293909.png)

